molecular formula C13H14N2O2 B14529005 1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole CAS No. 62294-35-3

1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole

Cat. No.: B14529005
CAS No.: 62294-35-3
M. Wt: 230.26 g/mol
InChI Key: QFNOUXXGAHXYMD-UHFFFAOYSA-N
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Description

1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles It features a benzyl group attached to the nitrogen atom of the pyrazole ring and an oxirane (epoxide) group linked via a methoxy bridge

Preparation Methods

The synthesis of 1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Epoxidation: The final step involves the introduction of the oxirane group. This can be achieved by reacting the benzylated pyrazole with an epoxide precursor, such as epichlorohydrin, under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxirane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the opening of the oxirane ring and formation of diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols attack the electrophilic carbon atoms, leading to ring-opening and formation of substituted products.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Scientific Research Applications

1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The oxirane group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within the target molecules, contributing to its overall biological activity .

Comparison with Similar Compounds

1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazole ring and oxirane group, offering a versatile platform for chemical modifications and diverse applications.

Properties

CAS No.

62294-35-3

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-benzyl-3-(oxiran-2-ylmethoxy)pyrazole

InChI

InChI=1S/C13H14N2O2/c1-2-4-11(5-3-1)8-15-7-6-13(14-15)17-10-12-9-16-12/h1-7,12H,8-10H2

InChI Key

QFNOUXXGAHXYMD-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=NN(C=C2)CC3=CC=CC=C3

Origin of Product

United States

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